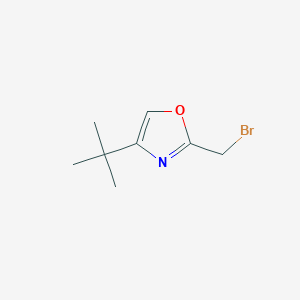

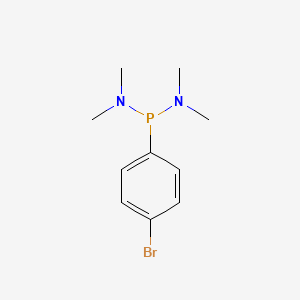

2-(Bromomethyl)-4-(tert-butyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there is no direct information on the synthesis of “2-(Bromomethyl)-4-(tert-butyl)oxazole”, there are related studies that might provide insights. For instance, a study reported the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . Another study reported the one-step synthesis of diversely substituted functional 1,2-dithiolanes by reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine . These methods might provide some guidance for the synthesis of “2-(Bromomethyl)-4-(tert-butyl)oxazole”.Chemical Reactions Analysis

Again, while there is no direct information on the chemical reactions of “2-(Bromomethyl)-4-(tert-butyl)oxazole”, related studies might provide some insights. For example, a study reported the catalytic protodeboronation of pinacol boronic esters .Aplicaciones Científicas De Investigación

Synthetic Applications

Synthetic Elaboration

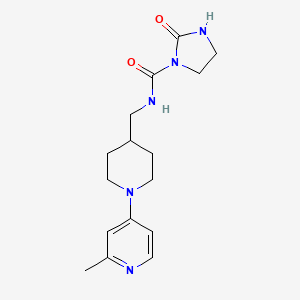

2-(Bromomethyl)-4-(tert-butyl)oxazole serves as a reactive scaffold for synthetic elaboration. The bromomethyl group allows for substitution reactions, enabling the synthesis of diverse oxazole derivatives. For instance, it can be used in C-alkylation reactions with stabilized carbanions, demonstrating its utility in constructing complex molecules, such as the synthesis of Oxaprozin (Patil & Luzzio, 2016).

Cross-Coupling Reactions

The compound is also useful in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of 2,4-disubstituted oxazoles. Its selectivity for the bromomethyl position allows for the generation of a range of oxazole derivatives through Stille or Suzuki coupling reactions, highlighting its versatility as a building block (Young, Smith, & Taylor, 2004).

Medicinal Chemistry

Antibacterial Agents

Oxazole derivatives, including those synthesized from 2-(Bromomethyl)-4-(tert-butyl)oxazole, are explored for their antibacterial properties. For example, oxazolidinone compounds, a class to which oxazole derivatives contribute, are investigated for their potential as novel antibacterial agents. This research addresses the need for new therapeutics amid rising antibiotic resistance (Reck et al., 2005).

Materials Science

Luminescent Materials

Oxazole derivatives, including those derived from 2-(Bromomethyl)-4-(tert-butyl)oxazole, are studied for their luminescent properties. These compounds find applications in organic light-emitting diodes (OLEDs) and as fluorescent probes due to their high fluorescence quantum yields and moderate solvent sensitivity. The structural modification of oxazole units can significantly affect their photophysical properties, making them suitable for various optoelectronic applications (Eseola et al., 2011).

Propiedades

IUPAC Name |

2-(bromomethyl)-4-tert-butyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAZZKUJFFRPES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC(=N1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-4-tert-butyl-1,3-oxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrol-3(2H)-one](/img/structure/B2748356.png)

![6-(Benzo[d][1,3]dioxol-5-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2748357.png)

![6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine hydrate](/img/structure/B2748366.png)